RU-Ski 43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU-SKI 43 is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat), with an IC50 of 850 nM . This compound is known for its ability to inhibit the palmitoylation of Sonic Hedgehog (Shh) by endogenous Hhat in vitro and in cells . This compound has shown significant potential in cancer research, particularly in the treatment of pancreatic ductal adenocarcinoma .
Mechanism of Action
Target of Action
RU-Ski 43 is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat) . Hhat is a member of the membrane-bound O-acyltransferase (MBOAT) family . It plays a crucial role in the palmitoylation of Sonic Hedgehog (Shh), a process essential for Shh signaling activity .
Mode of Action
This compound interacts with its primary target, Hhat, and inhibits its activity . This inhibition results in a reduction of Gli-1 activation through Smoothened-independent non-canonical signaling . It also leads to a decrease in the activity of the Akt and mTOR pathways .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the Hedgehog signaling pathway and the Akt/mTOR pathway . By inhibiting Hhat, this compound disrupts the normal functioning of these pathways, leading to downstream effects that include a decrease in cell proliferation .
Pharmacokinetics
It has been reported that this compound exhibits a short plasma half-life in mice (t1/2 = 17 min) following intravenous administration . This suggests that the compound is rapidly metabolized and eliminated from the body.
Result of Action
The molecular and cellular effects of this compound’s action include a significant decrease in cell proliferation . This is achieved through the reduction of Gli-1 levels and the inhibition of the Akt and mTOR pathways . Additionally, this compound has been shown to have anti-cancer activity .
Biochemical Analysis
Biochemical Properties
RU-Ski 43 interacts with the enzyme Hedgehog acyltransferase (Hhat), inhibiting its function . This interaction blocks the palmitoylation of Sonic hedgehog (Shh), a critical process for signaling through Shh . The nature of this interaction is selective and does not affect the palmitoylation of H-Ras or Fyn, myristoylation of c-Src, or acylation of Wnt3a .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is cell-permeable and inhibits both autocrine and paracrine Shh-induced activation of Gli-mediated transcription . In pancreatic cancer cells, this compound reduces both Gli1 activation and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with the enzyme Hhat . It inhibits Hhat in a manner that is non-competitive with respect to palmitoyl CoA and uncompetitive with respect to ShhN . This leads to a decrease in the palmitoylation of Shh, thereby inhibiting Shh signaling .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and effective in inhibiting Hhat and Shh signaling .
Metabolic Pathways
This compound is involved in the Hedgehog signaling pathway . It interacts with the enzyme Hhat and affects the palmitoylation of Shh
Preparation Methods
RU-SKI 43 is synthesized through a series of chemical reactions involving the formation of a dihydrothienopyridinyl-ethanone structure . The synthetic route typically involves the following steps:
Formation of the thienopyridine core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring.
Introduction of the ethanone group: The ethanone group is introduced through a series of reactions, including alkylation and oxidation.
Final modifications:
Chemical Reactions Analysis
RU-SKI 43 undergoes several types of chemical reactions, including:
Inhibition of palmitoylation: This compound inhibits the palmitoylation of Sonic Hedgehog (Shh) by Hedgehog acyltransferase (Hhat) in a palmitoyl CoA-noncompetitive and Shh-uncompetitive manner.
Reduction of Gli-1 activation: This compound reduces Gli-1 activation through Smoothened-independent non-canonical signaling.
Inhibition of Akt and mTOR pathways: This compound decreases the activity of the Akt and mTOR pathways, which are crucial for cell proliferation and survival.
Common reagents and conditions used in these reactions include palmitoyl CoA, Shh, and various cell lines such as AsPC-1 and Panc-1 . The major products formed from these reactions are the inhibited forms of Shh and reduced levels of Gli-1, Akt, and mTOR .
Scientific Research Applications
RU-SKI 43 has a wide range of scientific research applications, including:
Cancer research: This compound has shown significant potential in inhibiting the proliferation of pancreatic cancer cells by targeting the Hedgehog signaling pathway.
Signal transduction studies: This compound is used to study the role of Hedgehog acyltransferase in signal transduction and its impact on various cellular pathways.
Drug development: This compound serves as a lead compound for the development of new inhibitors targeting the Hedgehog signaling pathway, which is implicated in various cancers.
Comparison with Similar Compounds
RU-SKI 43 is unique in its ability to selectively inhibit Hedgehog acyltransferase (Hhat) with high potency . Similar compounds include:
Cyclopamine: An inhibitor of the Smoothened receptor in the Hedgehog signaling pathway.
GDC-0449 (Vismodegib): A Smoothened antagonist used in the treatment of basal cell carcinoma.
Itraconazole: An antifungal agent that also inhibits the Hedgehog signaling pathway by targeting Smoothened.
This compound stands out due to its specific inhibition of Hhat, making it a valuable tool for studying the non-canonical signaling pathways of Hedgehog .
Properties
IUPAC Name |
2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEENEMOEBJOKGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of RU-SKI 43?
A1: this compound is a small molecule inhibitor of Hedgehog Acyltransferase (Hhat) [, , ]. Hhat is an enzyme that catalyzes the attachment of palmitate, a 16-carbon fatty acid, to Sonic Hedgehog (Shh) [, , ]. This palmitoylation is essential for Shh signaling activity [, , ]. By inhibiting Hhat, this compound prevents Shh palmitoylation, thereby blocking its signaling activity and downstream effects [, , ].
Q2: Why is inhibiting the Hedgehog signaling pathway relevant in cancer treatment?
A2: Aberrant activation of the Hedgehog signaling pathway has been implicated in the development and progression of various cancers, including pancreatic cancer and breast cancer [, ]. Studies have shown that inhibiting Shh signaling, through Hhat inhibition, can reduce tumor growth in vitro and in vivo [, ].
Q3: What evidence supports the effectiveness of this compound in inhibiting Hhat and Shh signaling?
A3: In vitro studies have shown that this compound effectively inhibits Shh palmitoylation in a dose-dependent manner, with an IC50 of 0.895 µM []. Furthermore, treatment with this compound decreased cell proliferation in ERα positive breast cancer cells []. Importantly, this compound showed specific inhibition of Shh palmitoylation without affecting the palmitoylation of other proteins like H-Ras and Fyn, or the myristoylation of c-Src [].
Q4: Has this compound shown efficacy in any in vivo models of cancer?
A4: Yes, research indicates that Hhat knockdown through lentiviral shRNA vectors in a Panc1 xenograft mouse model led to decreased tumor growth, highlighting the potential of Hhat inhibition as a therapeutic strategy []. While the specific in vivo effects of this compound were not detailed in the provided abstracts, its promising in vitro activity and the successful use of genetic Hhat knockdown in vivo warrant further investigation of this compound in relevant animal models.
Q5: Is this compound structurally similar to any other known Hhat inhibitors?
A6: While the provided abstracts don't provide the detailed structure of this compound, they mention the development of a second-generation Hhat inhibitor, RU-SKI 101, designed based on the structure of this compound []. This suggests that this compound could serve as a scaffold for developing new Hhat inhibitors with improved potency and pharmacological properties.
Q6: What are the limitations of the current research on this compound?
A6: The available information on this compound primarily stems from conference abstracts, which usually present preliminary findings. More comprehensive data on its pharmacodynamics, pharmacokinetics, and toxicity profile are necessary to fully assess its therapeutic potential. Additionally, further research is needed to determine optimal dosages, potential side effects, and long-term consequences of Hhat inhibition by this compound.
Q7: What are the next steps in the development of this compound as a potential therapeutic agent?
A7: Future research should focus on conducting more detailed preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. This includes investigating its efficacy against a broader range of cancer types, determining optimal drug delivery methods, and evaluating its potential for combination therapy with existing treatments. Additionally, exploring biomarkers to predict treatment response and monitor potential resistance mechanisms will be crucial for its clinical translation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.